N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromene core, a sulfamoylphenyl group, and a carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of green synthesis techniques, such as those involving environmentally benign reagents and solvents, is becoming increasingly popular. For example, an efficient green synthesis method has been developed for similar compounds, involving reactions in ethanol at room temperature .
Chemical Reactions Analysis
Types of Reactions
N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the production of inflammatory mediators . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide derivatives: These compounds have similar structures but with different substituents on the chromene or phenyl rings.
Benzyloxy-tethered-chromone-carboxamide derivatives: These compounds have a benzyloxy group attached to the chromone core and have shown selective inhibition of monoamine oxidase-B.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H18N2O5S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O5S/c1-25(17-7-3-2-4-8-17)31(28,29)18-13-11-16(12-14-18)24-23(27)22-15-20(26)19-9-5-6-10-21(19)30-22/h2-15H,1H3,(H,24,27) |
InChI Key |
PBOPYUDUIDXIGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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